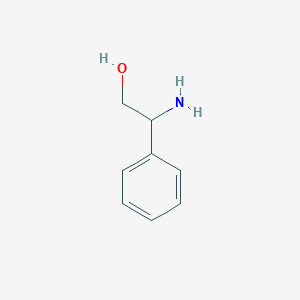

(S)-(+)-2-Phenylglycinol

Description

Propriétés

IUPAC Name |

(2S)-2-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJGQCXFSSHNL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943295 | |

| Record name | 2-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-17-7 | |

| Record name | (+)-Phenylglycinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-amino-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-2-Phenylglycinol chemical properties and structure

(S)-(+)-2-Phenylglycinol is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility stems from the stereogenic center at the carbon atom bearing the amino and phenyl groups, which allows for the effective control of stereochemistry in chemical reactions.

Chemical Properties and Structure

This compound is a white to pale yellow crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a concise overview for researchers and drug development professionals.

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-phenylethan-1-ol[1] |

| Synonyms | (S)-2-Amino-2-phenylethanol, L-(+)-α-Phenylglycinol |

| CAS Number | 20989-17-7[2][3][4] |

| Molecular Formula | C₈H₁₁NO[1][2] |

| Molecular Weight | 137.18 g/mol [2][3] |

| Melting Point | 75-79 °C[2][4] |

| Boiling Point | 252.03°C (rough estimate)[2] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and methanol. Limited solubility in water.[2][5] |

| Appearance | White to light yellow crystalline powder[2] |

| Optical Activity | [α]¹⁹/D +33° (c = 0.75 in 1 M HCl)[3][4] |

| SMILES | N--INVALID-LINK--c1ccccc1[3] |

| InChI Key | IJXJGQCXFSSHNL-MRVPVSSYSA-N[1][3] |

Chemical Structure

The structure of this compound features a primary alcohol and a primary amine attached to a stereogenic carbon, which is also bonded to a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is responsible for its chiral properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. Below are methodologies derived from scientific literature.

Synthesis of this compound

1. Biocatalytic Cascade Synthesis:

A one-pot enzymatic cascade has been developed for the synthesis of (S)-phenylglycinol from L-phenylalanine.[2] This environmentally friendly approach utilizes a series of engineered E. coli strains expressing different enzymes.

-

Reaction Steps:

-

Deamination: L-phenylalanine is deaminated to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

Decarboxylation: trans-Cinnamic acid is oxidatively decarboxylated to styrene by phenolic acid decarboxylase (PAD).

-

Oxidation: Styrene is oxidized to styrene oxide by styrene monooxygenase (SMO).

-

Hydrolysis: Styrene oxide is hydrolyzed to 1-phenyl-1,2-ethanediol by an epoxide hydrolase (EH).

-

Oxidation: 1-phenyl-1,2-ethanediol is oxidized to 2-hydroxyacetophenone by an alcohol dehydrogenase (ADH).

-

Asymmetric Amination: 2-hydroxyacetophenone is asymmetrically aminated to (S)-phenylglycinol using an ω-transaminase (ω-TA).[2]

-

-

Key Advantages: This method can achieve high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee).[2]

2. Chemical Synthesis:

A method for the synthesis of the hydrochloride salt of (S)-phenylglycinol has been reported.[3]

-

Reagents and Conditions:

-

m-Cyanoaniline

-

(S)-Phenylglycinol

-

Chromium chloride hexahydrate

-

Solvent: Chlorobenzene

-

The reactants are refluxed in chlorobenzene for three days.

-

-

Work-up:

-

The reaction mixture is hot filtered.

-

The filter residue is dissolved in a mixture of trichloromethane and ethanol.

-

The product, (S)-phenylglycinol hydrochloride, is obtained as chiral clear crystals after natural volatilization of the solvents.[3]

-

Analytical Procedures

Determination of Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC):

The enantiomeric purity of 2-phenylglycinol is a critical quality attribute. Chiral HPLC is a widely used technique for this purpose. While a specific validated method for this compound was not detailed in the immediate search results, a general approach for determining the enantiomeric purity of chiral compounds by HPLC involves the following steps:

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral selector of the column.

-

General Methodology:

-

Column: A column with a chiral stationary phase is selected. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is used. The composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection, as the phenyl group in 2-phenylglycinol absorbs UV light.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

-

Mandatory Visualizations

Asymmetric Synthesis Workflow using a Chiral Auxiliary

This compound is frequently employed as a chiral auxiliary to control the stereochemical outcome of a reaction. The general workflow for this process is illustrated below.

This diagram illustrates the key steps in utilizing a chiral auxiliary like this compound. A prochiral substrate is first attached to the chiral auxiliary, forming a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a specific stereoisomer. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.

References

- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]

- 4. This compound 98 20989-17-7 [sigmaaldrich.com]

- 5. L13265.14 [thermofisher.com]

(S)-(+)-2-Phenylglycinol: A Comprehensive Technical Guide for Researchers

Foreword

(S)-(+)-2-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis. Its utility in the stereoselective preparation of complex molecules has positioned it as an invaluable tool for researchers in drug discovery and development. This technical guide provides an in-depth overview of the key properties, applications, and experimental considerations for this compound, with a focus on its role as a chiral auxiliary in asymmetric synthesis.

Core Compound Identification and Properties

This compound is a commercially available chiral reagent. The fundamental identification and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 20989-17-7 | |

| Molecular Formula | C8H11NO | [1] |

| Molecular Weight | 137.18 g/mol |

| Physical and Chemical Properties | ||

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 75-79 °C | [1] |

| Optical Activity | [α]D +33° (c = 0.75 in 1 M HCl) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Limited solubility in water. | [1] |

| Purity | Typically available in ≥98% purity. | [2] |

Applications in Asymmetric Synthesis

The primary application of this compound lies in its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

This compound is particularly effective in directing the stereoselective synthesis of a variety of chiral compounds, including amino acids and alkaloids. It is also a key precursor in the synthesis of chiral ligands, such as bis(oxazolines), which are used in asymmetric catalysis.

Role as a Chiral Auxiliary

The general workflow for utilizing a chiral auxiliary such as this compound is depicted below. This process allows for the conversion of a prochiral substrate into a chiral product with a high degree of stereocontrol.

Synthesis of Chiral Bis(oxazoline) Ligands

This compound is a common starting material for the synthesis of C2-symmetric chiral bis(oxazoline) (BOX) ligands. These ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis typically involves the condensation of two equivalents of the amino alcohol with a dicarboxylic acid derivative.

Experimental Protocols

The following are generalized experimental protocols for key applications of this compound. Researchers should consult the primary literature for specific substrate and reaction optimization.

General Procedure for the Synthesis of Chiral Bis(oxazoline) Ligands

This protocol is based on a one-pot condensation reaction.

Materials:

-

This compound

-

Malononitrile or other suitable dinitrile

-

Zinc triflate (Zn(OTf)2)

-

Toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the dinitrile (1.0 mmol) in toluene (10 mL) is added this compound (2.2 mmol).

-

Zinc triflate (0.1 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.

General Procedure for Diastereoselective Alkylation using a Phenylglycinol-Derived Oxazolidinone Auxiliary

This protocol outlines the use of an oxazolidinone derived from this compound for a diastereoselective alkylation.

Part A: Acylation of the Chiral Auxiliary

-

This compound is first converted to the corresponding oxazolidinone.

-

The oxazolidinone (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere and cooled to -78 °C.

-

n-Butyllithium (1.1 mmol) is added dropwise, and the solution is stirred for 15 minutes.

-

The desired acyl chloride (1.2 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The crude N-acyl oxazolidinone is purified by column chromatography.

Part B: Diastereoselective Alkylation

-

The N-acyl oxazolidinone (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.

-

A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol) is added dropwise to form the enolate.

-

After stirring for 30 minutes, the alkylating agent (e.g., benzyl bromide) (1.2 mmol) is added.

-

The reaction is stirred at -78 °C for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

-

The product is extracted, and the organic layer is purified as described in Part A.

Part C: Cleavage of the Chiral Auxiliary

-

The alkylated product (1.0 mmol) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (2.0 mmol) is added, and the mixture is stirred at room temperature.

-

Upon completion, the reaction mixture is acidified, and the chiral carboxylic acid product is extracted.

-

The aqueous layer can be basified to recover the this compound auxiliary.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).[3]

-

Eye Protection: Wear safety glasses with side-shields or goggles.[4]

-

Skin Protection: Wear protective gloves and a lab coat.[4]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[3]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and do not induce vomiting; seek immediate medical attention.[3]

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

References

Spectroscopic Analysis of (S)-(+)-2-Phenylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for the chiral building block (S)-(+)-2-Phenylglycinol, a compound of significant interest in asymmetric synthesis and pharmaceutical development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₁NO, with a molecular weight of 137.18 g/mol . The following tables summarize the key spectral data collected from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.35 - 7.25 | Multiplet | - | 5H | C₆H₅- (Aromatic) |

| ~4.11 | Doublet of Doublets | 7.9, 4.2 | 1H | -CH(Ph)- |

| ~3.70 | Doublet of Doublets | 10.8, 4.2 | 1H | -CH₂OH (diastereotopic H) |

| ~3.58 | Doublet of Doublets | 10.8, 7.9 | 1H | -CH₂OH (diastereotopic H) |

| ~2.15 | Broad Singlet | - | 3H | -NH₂, -OH |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm. Data sourced from SDBS.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~142.5 | C (Quaternary aromatic) |

| ~128.5 | CH (Aromatic) |

| ~127.5 | CH (Aromatic) |

| ~126.8 | CH (Aromatic) |

| ~68.0 | -CH₂OH |

| ~58.1 | -CH(Ph)- |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data sourced from SDBS.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3370 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3290 | Strong, Broad | N-H Stretch (Primary Amine) |

| ~3060, 3030 | Medium | C-H Stretch (Aromatic) |

| ~2920, 2860 | Medium | C-H Stretch (Aliphatic) |

| ~1600, 1495, 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1060 | Strong | C-O Stretch (Primary Alcohol) |

| ~760, 700 | Strong | C-H Bend (Monosubstituted Benzene) |

Sample preparation: KBr pellet or Nujol mull. Data sourced from SDBS.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: EI-MS Fragmentation Data for 2-Phenylglycinol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 137 | ~5 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₂O]⁺ |

| 106 | ~95 | [M - CH₃O]⁺ or [C₇H₈N]⁺ |

| 79 | ~40 | [C₆H₅+H]⁺ |

| 77 | ~35 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (70 eV). The fragmentation pattern is identical for both (S) and (R) enantiomers. Data sourced from SDBS and NIST spectral libraries.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment prior to sample analysis. The instrument software will automatically ratio the sample spectrum against the background.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small quantity of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if derivatized. For direct insertion, the sample is heated to ensure volatilization into the ion source.

-

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with library spectra.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.

-

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of a chemical entity like this compound can be visualized as follows.

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Phenylglycinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-Phenylglycinol, a critical chiral intermediate in the synthesis of various pharmaceuticals and asymmetric catalysts. Due to its importance, understanding its solubility in different organic solvents is paramount for process development, purification, and formulation.

Qualitative Solubility Profile

This compound is a crystalline solid that exhibits solubility in a range of common organic solvents. Based on available safety data sheets and chemical catalogs, its general solubility profile is as follows:

-

Soluble in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Methanol[1]

-

-

Limited solubility in:

-

Water[1]

-

This profile suggests that this compound is more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents, which is consistent with its molecular structure containing both a hydroxyl and an amino group, capable of forming hydrogen bonds.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield comprehensive, experimentally determined quantitative solubility data (e.g., mole fraction solubility or g/100g of solvent) for this compound in a range of organic solvents at various temperatures. While some sources provide computationally predicted solubility values, these are not a substitute for experimental data in process design and development. The lack of such data highlights a research gap and necessitates experimental determination for specific applications.

Experimental Protocol for Solubility Determination: The Gravimetric Method

The following section details a standard and reliable laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature using the gravimetric method.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass or volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus and Materials

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the solubility value is constant). A typical equilibration time is 24-48 hours.

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to avoid precipitation or dissolution) fitted with a filter to remove any solid particles.

-

Sample Weighing: Immediately transfer the withdrawn saturated solution to a pre-weighed container and record the total mass of the container and the solution.

-

Solvent Evaporation: Evaporate the solvent from the solution. This can be done by gentle heating in a drying oven or at room temperature under a stream of inert gas. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.

-

Final Weighing: Once the solvent is completely removed and the residue is dry, weigh the container with the solid residue.

-

Calculation: The solubility can be expressed in various units. For example, solubility in g/100 g of solvent can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(mass of residue) / (mass of saturated solution - mass of residue)] x 100

-

Replicates: The experiment should be repeated at least three times to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific process development needs, it is highly recommended that researchers perform experimental solubility determinations in the solvent systems relevant to their work.

References

The Stereochemical Architect: A Technical Guide to the Mechanism of Action of (S)-(+)-2-Phenylglycinol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycinol, a readily available chiral amino alcohol, has emerged as a cornerstone in the field of asymmetric synthesis. Its versatile structure allows it to serve as a powerful chiral auxiliary, a precursor to valuable chiral ligands, and a key chiral building block in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the mechanistic principles that underpin the remarkable stereochemical control exerted by this compound and its derivatives.

Core Applications in Asymmetric Synthesis

This compound's utility in asymmetric synthesis stems from its dual functionality: a stereogenic center bearing an amino group and a primary alcohol. This arrangement allows for its temporary incorporation into a substrate as a chiral auxiliary , where the fixed chirality of the phenylglycinol moiety directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, the amino alcohol functionality is ideal for the synthesis of chiral ligands , most notably oxazolines. These ligands, when complexed with transition metals, create chiral catalysts capable of inducing high levels of enantioselectivity in a wide range of transformations.

Finally, this compound itself can be incorporated as a permanent chiral fragment in the total synthesis of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4]

Mechanism of Action as a Chiral Auxiliary

The primary role of this compound as a chiral auxiliary is to create a diastereomeric intermediate that allows for facial discrimination in reactions at a prochiral center. This is most commonly achieved through the formation of oxazolidinone or amide derivatives.

Diastereoselective Alkylation of Phenylglycinol-Derived Auxiliaries

The formation of an oxazolidinone from this compound, followed by N-acylation, provides a rigid chiral scaffold for diastereoselective enolate alkylation. The bulky phenyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone

-

Materials: N-Boc-(S)-phenylglycinol, potassium tert-butoxide, tetrahydrofuran (THF), n-heptane, ethyl acetate.

-

Procedure: Under a nitrogen atmosphere, N-Boc-(S)-phenylglycinol (0.190 mol) is dissolved in THF (300 mL). Potassium tert-butoxide (0.205 mol) is added portion-wise, and the reaction mixture is stirred at 25-30 °C for 10 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered. Water and methyl tert-butyl ether (MTBE) are added to the filtrate, and the layers are separated. The aqueous phase is extracted with MTBE. The combined organic layers are concentrated. The crude product is recrystallized from n-heptane/ethyl acetate (6/1) to yield (S)-4-phenyl-2-oxazolidinone.[2]

Logical Relationship: Stereocontrol in Alkylation

Caption: Logical workflow for asymmetric alkylation using a (S)-Phenylglycinol-derived auxiliary.

Diastereoselective Aldol Reactions

Similarly, N-acyl oxazolidinones derived from this compound are highly effective in directing the stereochemical outcome of aldol reactions. The formation of a chelated boron or titanium enolate leads to a rigid, chair-like transition state, as described by the Zimmerman-Traxler model. The phenyl group of the auxiliary occupies a pseudo-equatorial position, forcing the substituent of the enolate into a specific orientation and thereby controlling the facial selectivity of the aldehyde addition.

Signaling Pathway: Zimmerman-Traxler Model in a Phenylglycinol-Mediated Aldol Reaction

Caption: Simplified signaling pathway for a diastereoselective aldol reaction.

This compound in Chiral Ligand Synthesis

The condensation of this compound with nitriles or imidates is a common and efficient method for the synthesis of chiral oxazoline ligands. These ligands, particularly bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), are "privileged ligands" in asymmetric catalysis, demonstrating high efficacy in a multitude of reactions.

Experimental Protocol: General Synthesis of a Phenyl-Oxazoline Ligand

-

Materials: this compound, a nitrile (e.g., benzonitrile), chlorobenzene.

-

Procedure: In a dry reaction flask under a nitrogen atmosphere, this compound is added to a solution of the nitrile in dry chlorobenzene. The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the desired oxazoline ligand.[1]

Experimental Workflow: From Phenylglycinol to Chiral Catalyst

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Versatility of (S)-2-Phenylglycinol: A Chiral Auxiliary in Modern Asymmetric Synthesis

(S)-2-Phenylglycinol, a readily available chiral amino alcohol, has emerged as a cornerstone in asymmetric synthesis, empowering chemists to construct complex chiral molecules with high stereocontrol. Its utility as a chiral auxiliary is particularly prominent in the synthesis of a diverse array of natural products and pharmacologically active compounds, including alkaloids and dopaminergic agents. Furthermore, it serves as a valuable precursor for the synthesis of chiral ligands employed in asymmetric catalysis.

This technical guide provides an in-depth review of the applications of (S)-2-Phenylglycinol, with a focus on its role as a chiral auxiliary in the enantioselective synthesis of various heterocyclic compounds. Detailed experimental protocols for key transformations, quantitative data on reaction yields and stereoselectivities, and graphical representations of synthetic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Asymmetric Synthesis of Piperidine Alkaloids via Phenylglycinol-Derived Lactams

A powerful strategy for the enantioselective synthesis of piperidine-containing alkaloids utilizes chiral oxazolopiperidone lactams derived from (S)-2-phenylglycinol. These bicyclic lactams serve as versatile intermediates, allowing for the stereocontrolled introduction of substituents onto the piperidine ring.

A key transformation in this approach is the cyclocondensation of (S)-2-phenylglycinol with a δ-oxo acid derivative to form the chiral lactam. This reaction often proceeds with high stereoselectivity and can involve a dynamic kinetic resolution when racemic starting materials are used. The resulting lactam can then undergo a series of transformations, including alkylation and reductive cleavage of the chiral auxiliary, to afford the target alkaloid.

Table 1: Enantioselective Synthesis of Piperidine Alkaloids

| Alkaloid/Intermediate | Chiral Auxiliary | Key Reaction Steps | Solvent | Temperature (°C) | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |

| (-)-Anabasine | (R)-Phenylglycinol | Cyclodehydration, Reduction | Toluene | Reflux | - | - | [1] |

| (R)-3-Phenylpiperidine | (R)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | >98% ee | [2] |

| (-)-3-PPP | (S)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | >98% ee | [2] |

| cis-2-Alkyl-3-arylpiperidines | (R)-Phenylglycinol | Cyclodehydration (DKR), Reduction | Toluene | Reflux | - | - | [2] |

| (-)-Quebrachamine | (S)-Phenylglycinol derivative | Enolate dialkylation, Reduction | THF | -78 to rt | - | High stereoselectivity | [3] |

| (-)-Lepadins A-C | (R)-Phenylglycinol derivative | Cyclocondensation, Hydrogenation, Reductive opening, Hydroboration-oxidation, Horner-Wadsworth-Emmons | Toluene, various | Reflux, various | - | High stereoselectivity | [4] |

| (-)-Lepadin B | (R)-Phenylglycinol derivative | 19 steps from δ-keto ester | - | - | 7.6 (overall) | - | [5] |

Experimental Protocols

General Procedure for the Cyclocondensation of δ-Oxoesters with (R)-Phenylglycinol: [6]

A solution of the δ-oxoester (1 equiv), (R)-phenylglycinol (1 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with azeotropic removal of water until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford the bicyclic lactam.

General Procedure for the Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams: [7][8]

To a solution of the lactam (1 equiv) in anhydrous THF at -78 °C is added a solution of a strong base (e.g., LDA or KHMDS, 1.1 equiv). After stirring for 1 hour at this temperature, the alkylating agent (1.2 equiv) is added, and the reaction mixture is stirred for several hours at -78 °C to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

General Procedure for the Reductive Cleavage of the Chiral Auxiliary:

The phenylglycinol-derived lactam is subjected to reductive conditions to cleave the chiral auxiliary and reduce the lactam carbonyl. A common method involves treatment with a reducing agent such as lithium aluminum hydride (LiAlH4) or alane (AlH3) in a suitable solvent like THF. The reaction is typically performed at temperatures ranging from 0 °C to reflux. After completion, the reaction is carefully quenched, and the product is isolated and purified.

Synthetic Workflow for Piperidine Alkaloids

Enantioselective Synthesis of Dopaminergic Benzyltetrahydroisoquinolines

(S)-2-Phenylglycinol also serves as an effective chiral auxiliary in the asymmetric synthesis of 1-benzyltetrahydroisoquinolines (BTHIQs), a class of compounds with significant dopaminergic activity. The key step involves the stereoselective reduction of an isoquinolinium salt bearing the phenylglycinol auxiliary.

Table 2: Synthesis and Activity of Dopaminergic (S)-Benzyltetrahydroisoquinolines [1][9][10]

| Compound | Overall Yield | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) |

| (1S)-14a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |

| (1S)-15a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |

| (1S)-16a | Good | 5-15 times higher than (1R)-enantiomer | 5-15 times higher than (1R)-enantiomer |

Experimental Protocol

Stereoselective Reduction of Isoquinolinium Salts: [9]

The isoquinolinium salt possessing the (S)-phenylglycinol chiral auxiliary is dissolved in a suitable solvent, such as methanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, after which the solvent is removed, and the residue is worked up to isolate the diastereomeric BTHIQ derivatives. The major diastereomer is then purified by chromatography.

Signaling Pathway of Dopaminergic Agents

References

- 1. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of (-)-lepadins A-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Item - Enantioselective Syntheses of Dopaminergic (R)- and (S)-Benzyltetrahydroisoquinolines - figshare - Figshare [figshare.com]

The Ascendance of Phenylglycinol: A Cornerstone in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a perpetual challenge. Among the arsenal of tools available, chiral auxiliaries have proven indispensable. This technical guide delves into the discovery and rich history of phenylglycinol as a robust and versatile chiral auxiliary, tracing its journey from a foundational concept to a widely applied scaffold in the synthesis of complex molecules.

The story of phenylglycinol as a practical chiral auxiliary is intrinsically linked to the pioneering work of A.I. Meyers in the mid-1970s. His group's development of the "Meyers' lactamization" established a new paradigm in asymmetric synthesis, enabling the stereocontrolled formation of a variety of nitrogen-containing heterocyclic compounds. This guide will explore the seminal contributions that established phenylglycinol's role, detail the key experimental protocols for its application, and present a curated collection of quantitative data demonstrating its efficacy.

The Genesis: Meyers' Bicyclic Lactams

The critical breakthrough in the use of phenylglycinol was the development of a method to create chiral, non-racemic bicyclic lactams. This was achieved through the condensation of chiral β-amino alcohols, such as phenylglycinol, with keto acids. This process, now widely known as Meyers' lactamization, proved to be a powerful strategy for creating rigid bicyclic systems where one face of the molecule is effectively shielded by the phenyl group of the auxiliary. This steric blockade dictates the direction of approach for incoming reagents, leading to high levels of diastereoselectivity in subsequent reactions.

This foundational work opened the door for the asymmetric synthesis of a wide range of compounds, particularly alkaloids and other substituted piperidines, which are prevalent motifs in many biologically active molecules. The ability to control the stereochemistry at various positions on the piperidine ring by leveraging the phenylglycinol-derived lactam has had a profound impact on synthetic organic chemistry.

Core Applications and Mechanistic Insights

The utility of phenylglycinol as a chiral auxiliary extends across a spectrum of asymmetric transformations. The most prominent applications include:

-

Diastereoselective Alkylation: The enolates generated from Meyers' bicyclic lactams undergo highly diastereoselective alkylation. The bulky phenyl group of the auxiliary directs the incoming electrophile to the opposite face of the enolate, allowing for the predictable and controlled installation of substituents.

-

Asymmetric Conjugate Addition: Phenylglycinol-derived enamides and unsaturated lactams are excellent substrates for asymmetric conjugate addition reactions. The chiral environment created by the auxiliary guides the approach of nucleophiles to deliver products with high enantiomeric purity.

-

Diastereoselective Protonation: The chiral lactam enolates derived from phenylglycinol can be protonated with high diastereoselectivity, providing an asymmetric route to various substituted heterocycles.[1][2]

The stereochemical outcome in these reactions is largely governed by the rigid conformation of the bicyclic or oxazolidine systems formed from phenylglycinol. The phenyl group typically orients itself to minimize steric interactions, thereby creating a highly differentiated steric environment that directs the approach of reagents.

Experimental Protocols: A Practical Guide

The successful application of phenylglycinol as a chiral auxiliary hinges on reliable and reproducible experimental procedures. Below are detailed methodologies for the key steps in a typical synthetic sequence.

Attachment of the Chiral Auxiliary: Meyers' Lactamization

The condensation of a keto acid with (R)-phenylglycinol is a cornerstone for creating the chiral bicyclic lactam scaffold.

General Procedure for Meyers' Lactamization:

-

Reaction Setup: A solution of the desired δ-keto acid (1.0 equivalent) and (R)-phenylglycinol (1.1 equivalents) in a suitable solvent (e.g., toluene or benzene) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Water Removal: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic lactam.

Diastereoselective Alkylation of the Bicyclic Lactam

This procedure outlines the stereocontrolled introduction of an alkyl group alpha to the lactam carbonyl.

General Procedure for Diastereoselective Alkylation:

-

Enolate Formation: To a solution of the bicyclic lactam (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equivalents) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) before being allowed to warm slowly to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the alkylated lactam.

Cleavage of the Phenylglycinol Auxiliary

The final step in many synthetic sequences involves the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. Oxidative cleavage using lead tetraacetate is a common and effective method.

General Procedure for Oxidative Cleavage with Lead Tetraacetate (LTA):

-

Reaction Setup: The phenylglycinol-derived substrate (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or benzene, under an inert atmosphere.

-

Oxidative Cleavage: Lead tetraacetate (1.5-2.0 equivalents) is added portion-wise to the solution at room temperature. The reaction is stirred until completion, as monitored by TLC.

-

Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove insoluble lead salts. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is then purified by an appropriate method, such as column chromatography or crystallization.

Quantitative Data Summary

The effectiveness of phenylglycinol as a chiral auxiliary is best illustrated through quantitative data from various applications. The following tables summarize the diastereoselectivity and yields achieved in key transformations.

Table 1: Diastereoselective Alkylation of Phenylglycinol-Derived Bicyclic Lactams

| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Methyl iodide | >95:5 | 85 | [3][4] |

| Ethyl iodide | >95:5 | 82 | [3][4] |

| Benzyl bromide | >98:2 | 90 | [3][4] |

| Allyl bromide | 90:10 | 78 | [3][4] |

Table 2: Diastereoselective Protonation of Phenylglycinol-Derived Lactam Enolates

| Substrate | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) of Final Product | Reference |

| 4-Phenyl-1,4-dihydroisoquinolin-3-one derivative | >98 | 97 | [1][2] |

Table 3: Asymmetric Synthesis of Piperidines via Phenylglycinol-Derived Lactams

| Target Alkaloid | Key Reaction | Overall Yield (%) | Enantiomeric Purity | Reference |

| (-)-Anabasine | Cyclodehydration/Alkylation | Not specified | Enantioselective | [2] |

| 20R- and 20S-Dihydrocleavamine | Alkylation | Not specified | Enantiopure | [3] |

Visualizing the Workflow and Mechanisms

To further elucidate the processes involved in utilizing phenylglycinol as a chiral auxiliary, the following diagrams, generated using the DOT language, illustrate the key workflows and mechanistic rationale.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Physical properties like melting point and optical rotation of (S)-(+)-2-Phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-2-Phenylglycinol, a chiral building block of significant interest in pharmaceutical synthesis. The document details its melting point and optical rotation, offering standardized experimental protocols for their determination.

Core Physical Properties

This compound, also known as (S)-2-Amino-2-phenylethanol, is a white to pale yellow crystalline powder.[1] Its chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values represent typical ranges and specific rotation measurements under defined conditions.

| Physical Property | Value | Conditions |

| Melting Point | 72-80 °C | Not Applicable |

| 75-78 °C[4][5][6] | ||

| 74-80 °C[7] | ||

| 76-79 °C[1][8] | ||

| 72.0 to 79.0 °C[9][10] | ||

| Optical Rotation | ||

| Specific Rotation [α] | +33°[4][5][6] | c = 0.75 in 1 M HCl, at 19°C, D-line |

| +27.0 to +32.0°[9][10] | c = 1 in Ethanol, at 20°C, D-line | |

| -25.5°[1] | c = 6 in Methanol | |

| +25.5°[11] | c = 6 in Methanol, at 20°C |

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and quality control. The following sections detail standardized methodologies for measuring the melting point and optical rotation of this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with impurities typically causing a depression and broadening of the melting range.[9]

Apparatus:

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[3][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9][12]

-

Heating and Observation:

-

If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.[9]

-

Optical Rotation Measurement

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral substance.[13]

Apparatus:

-

Polarimeter[2]

-

Sodium D-line lamp (589 nm) or other monochromatic light source[11][14]

-

Polarimeter cell (typically 1 dm in length)[2]

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., 1 M HCl, Ethanol, or Methanol as specified)

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound using an analytical balance.

-

Dissolve the sample in a precise volume of the specified solvent in a volumetric flask to achieve a known concentration (c), expressed in g/mL.[10]

-

-

Polarimeter Calibration (Zeroing):

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.[10]

-

-

Sample Measurement:

-

Specific Rotation Calculation:

-

Calculate the specific rotation [α] using the following formula:[2][15]

[α] = α / (l × c)

Where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

The temperature (T) and wavelength (λ) of the light source should also be reported.

-

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the physical properties discussed.

References

- 1. Melting Point Determination Apparatus | Chem Lab [chemlab.truman.edu]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Melting-point apparatus - Wikipedia [en.wikipedia.org]

- 5. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. thomassci.com [thomassci.com]

- 8. etcnmachining.com [etcnmachining.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 14. digicollections.net [digicollections.net]

- 15. vernier.com [vernier.com]

Biocatalytic Cascade for the Synthesis of (S)-Phenylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a state-of-the-art biocatalytic cascade for the synthesis of the chiral building block (S)-phenylglycinol. Chiral phenylglycinol is a critical intermediate in the synthesis of numerous pharmaceuticals. This guide details a highly efficient and stereoselective enzymatic pathway starting from the readily available amino acid L-phenylalanine, offering a sustainable alternative to traditional chemical synthesis routes.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. (S)-phenylglycinol is a valuable chiral precursor for the synthesis of various active pharmaceutical ingredients. Traditional chemical methods for its production often involve hazardous reagents, harsh reaction conditions, and complex purification steps to resolve racemic mixtures. Biocatalysis, utilizing enzymes as catalysts, offers a green and efficient alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.

This guide focuses on a multi-enzyme cascade that converts L-phenylalanine to (S)-phenylglycinol with high yield and enantiomeric excess. The process employs a microbial consortium of two engineered Escherichia coli strains, each responsible for a distinct part of the synthetic pathway.

Biocatalytic Cascade Overview

The overall biocatalytic cascade from L-phenylalanine to (S)-phenylglycinol is a six-step enzymatic pathway, compartmentalized into two recombinant E. coli modules.

Module 1: Conversion of L-Phenylalanine to 2-Hydroxyacetophenone

The first module consists of an engineered E. coli strain co-expressing six different enzymes that catalyze the conversion of L-phenylalanine to the intermediate, 2-hydroxyacetophenone.

Module 2: Asymmetric Synthesis of (S)-Phenylglycinol

The second module utilizes another engineered E. coli strain to convert 2-hydroxyacetophenone into the final product, (S)-phenylglycinol, with high stereoselectivity. This module co-expresses an (S)-ω-transaminase, along with enzymes for cofactor regeneration.

A schematic representation of this biocatalytic cascade is presented below.

Caption: Biocatalytic cascade for (S)-phenylglycinol synthesis.

Data Presentation

The following table summarizes the key quantitative data for the biocatalytic synthesis of (S)-phenylglycinol from L-phenylalanine.[1][2]

| Parameter | Value | Reference |

| Substrate | L-Phenylalanine | [1] |

| Product | (S)-Phenylglycinol | [1] |

| Biocatalyst | Engineered E. coli consortium | [1] |

| Conversion | Up to 99% | [1] |

| Enantiomeric Excess (ee) | > 99% | [1] |

| Yield | 71.0% | [1][2] |

| Productivity | 5.19 g/L/d | [1][2] |

| Scale | 100 mL | [1][2] |

Experimental Protocols

This section provides detailed experimental protocols for the key stages of the biocatalytic cascade.

Construction of Engineered E. coli Strains

A two-module system is constructed using recombinant E. coli.

-

Module 1 (E. coli for 2-Hydroxyacetophenone Synthesis): An E. coli strain (e.g., BL21(DE3)) is co-transformed with plasmids carrying the genes for the following six enzymes:

-

Phenylalanine Ammonia Lyase (PAL)

-

Ferulic Acid Decarboxylase (Fdc1)

-

Phenylacrylic Acid Decarboxylase (Pad1)

-

Styrene Monooxygenase (SMO)

-

Epoxide Hydrolase (EH)

-

Alcohol Dehydrogenase (ADH)

-

Note: The genes for these enzymes can be sourced from various organisms and codon-optimized for expression in E. coli.

-

-

Module 2 (E. coli for (S)-Phenylglycinol Synthesis): A separate E. coli strain is co-transformed with plasmids for the expression of:

-

(S)-ω-Transaminase ((S)-ω-TA)

-

Alanine Dehydrogenase (AlaDH)

-

Glucose Dehydrogenase (GDH)

-

Preparation of Whole-Cell Biocatalysts

-

Cultivation: Inoculate a single colony of each engineered E. coli strain into Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow the cultures overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

-

Low-Temperature Expression: Continue the cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the production of soluble, active enzymes.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellets twice with a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).

-

Lyophilization (Optional): The washed cell pellets can be lyophilized for long-term storage and easy handling.

Whole-Cell Biotransformation for (S)-Phenylglycinol Synthesis

The biotransformation is performed in a one-pot setup using the two prepared E. coli cell modules.

-

Reaction Mixture Preparation: In a reaction vessel, prepare the following mixture:

-

100 mM Sodium Phosphate Buffer (pH 8.0)

-

Lyophilized cells of Module 1 E. coli (e.g., 10 g cdw/L)

-

Lyophilized cells of Module 2 E. coli (e.g., 10 g cdw/L)

-

L-Phenylalanine (e.g., 50 mM)

-

L-Alanine (amine donor for the transaminase, e.g., 400 mM)

-

Glucose (for cofactor regeneration, e.g., 150 mM)

-

Pyridoxal 5'-phosphate (PLP, cofactor for transaminase, e.g., 0.1 mM)

-

Ammonium chloride (e.g., 150 mM)

-

DMSO (co-solvent, e.g., 10% v/v)

-

-

Reaction Conditions:

-

Temperature: 30°C

-

Agitation: 200 rpm

-

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of L-phenylalanine, 2-hydroxyacetophenone, and (S)-phenylglycinol using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: After the reaction is complete, centrifuge the reaction mixture to remove the cells. The supernatant containing the product can be subjected to further purification steps, such as extraction and crystallization, to isolate pure (S)-phenylglycinol.

Analytical Methods

-

Quantification of Reactants and Products: The concentrations of L-phenylalanine, intermediates, and (S)-phenylglycinol can be determined by reverse-phase HPLC with a C18 column and a UV detector.

-

Determination of Enantiomeric Excess: The enantiomeric excess of phenylglycinol is determined by chiral HPLC using a chiral stationary phase (e.g., a polysaccharide-based chiral column).

Alternative Biocatalytic Route: From Styrene

An alternative biocatalytic cascade for the synthesis of phenylglycinol starts from styrene. This pathway is typically shorter but involves a different set of enzymes.

Caption: Cascade from styrene to (S)-phenylglycinol.

This route typically involves the following enzymatic steps:

-

Epoxidation: Styrene is converted to (S)-styrene oxide by a Styrene Monooxygenase (SMO).

-

Hydrolysis: The epoxide is hydrolyzed to (S)-1-phenyl-1,2-ethanediol by an Epoxide Hydrolase (EH).

-

Oxidation: The diol is oxidized to 2-hydroxyacetophenone by an Alcohol Dehydrogenase (ADH).

-

Transamination: 2-Hydroxyacetophenone is converted to (S)-phenylglycinol by an (S)-ω-Transaminase.

Conclusion

The biocatalytic cascade presented in this guide offers a highly efficient, stereoselective, and sustainable method for the synthesis of (S)-phenylglycinol from L-phenylalanine. The use of engineered whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification and facilitating cofactor regeneration. This approach holds significant promise for the industrial production of this key pharmaceutical intermediate, aligning with the principles of green chemistry and providing a valuable tool for drug development professionals. Further optimization of fermentation and biotransformation conditions can potentially lead to even higher yields and productivities.

References

The Strategic Application of (S)-(+)-2-Phenylglycinol in Asymmetric Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycinol has emerged as a cornerstone chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids, vital components in modern drug discovery and peptide science. Its rigid phenyl group and accessible hydroxyl and amino functionalities provide a powerful stereodirecting influence in a variety of carbon-carbon bond-forming reactions. This technical guide offers an in-depth exploration of the role of this compound in peptide synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Applications in Asymmetric Synthesis

This compound is primarily employed as a chiral auxiliary to control the stereochemical outcome of reactions at the α-carbon of a glycine equivalent. This is typically achieved through the formation of a chiral Schiff base or an oxazolidine intermediate, which effectively shields one face of the molecule, directing the approach of electrophiles or nucleophiles. The principal applications include the diastereoselective alkylation of glycine-derived imines and the asymmetric Strecker synthesis of α-amino nitriles.

Diastereoselective Alkylation of Glycine Imines

The condensation of this compound with a glycine ester derivative forms a chiral imine. Deprotonation of this imine generates a chiral enolate, which then reacts with various electrophiles in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.

Asymmetric Strecker Synthesis

In the asymmetric Strecker reaction, this compound is used to form a chiral imine with an aldehyde. The subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds with high diastereoselectivity to furnish a chiral α-amino nitrile. Hydrolysis of the nitrile and cleavage of the auxiliary provides the target α-amino acid in high enantiomeric purity.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of unnatural amino acids using this compound as a chiral auxiliary in key synthetic transformations.

Table 1: Diastereoselective Alkylation of (S)-Phenylglycinol-Derived Glycine Imine

| Electrophile (R-X) | Product R-Group | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Benzyl bromide | Benzyl | >95 | 85 |

| Allyl bromide | Allyl | 92 | 88 |

| Methyl iodide | Methyl | 90 | 75 |

| Propargyl bromide | Propargyl | 88 | 82 |

Table 2: Asymmetric Strecker Synthesis using (S)-Phenylglycinol Auxiliary

| Aldehyde (R-CHO) | Product R-Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) of final amino acid | Overall Yield (%) |

| Benzaldehyde | Phenyl | 95:5 | 98 | 78 |

| Isobutyraldehyde | Isopropyl | 92:8 | 95 | 72 |

| 2-Naphthaldehyde | 2-Naphthyl | >98:2 | >99 | 85 |

| Pivaldehyde | tert-Butyl | >99:1 | >98 | 73[1] |

Experimental Protocols

Synthesis of the (S)-Phenylglycinol-Derived Glycine Imine

Materials:

-

This compound

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), glycine ethyl ester hydrochloride (1.0 eq), and anhydrous toluene.

-

Add triethylamine (1.1 eq) to the suspension and heat the mixture to reflux.

-

Water is removed azeotropically using the Dean-Stark trap over a period of 4-6 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Diastereoselective Alkylation of the Chiral Imine

Materials:

-

(S)-Phenylglycinol-derived glycine imine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

-

Electrophile (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the crude imine (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.05 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the electrophile (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the alkylated product.

Asymmetric Strecker Synthesis

Materials:

-

Aldehyde (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Trimethylsilyl cyanide (TMSCN) (1.1 eq)

-

Anhydrous zinc chloride (ZnCl₂) (0.1 eq)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.0 eq). Stir the mixture at room temperature for 1 hour to form the imine in situ.

-

Add anhydrous ZnCl₂ (0.1 eq) to the reaction mixture.

-

Cool the mixture to 0 °C and add TMSCN (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diastereomeric α-amino nitriles can often be separated by crystallization or chromatography.

Cleavage of the (S)-Phenylglycinol Chiral Auxiliary

Method A: Acidic Hydrolysis

Materials:

-

Alkylated imine or α-amino nitrile

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reflux the substrate (1.0 eq) in 6 M HCl for 4-8 hours. The progress of the reaction can be monitored by TLC.[2]

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved phenylglycinol auxiliary.

-

The aqueous layer, containing the amino acid hydrochloride, is concentrated under reduced pressure.

-

The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Method B: Oxidative Cleavage

Materials:

-

Alkylated imine

-

Lead tetraacetate (Pb(OAc)₄)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the alkylated imine (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add lead tetraacetate (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Filter the mixture through a pad of celite to remove insoluble lead salts.

-

Extract the filtrate with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting amino ester can be hydrolyzed to the free amino acid under standard conditions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.

Caption: General workflow for asymmetric amino acid synthesis using (S)-Phenylglycinol.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-(+)-2-Phenylglycinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycinol is a versatile and cost-effective chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its utility lies in its ability to form transient chiral derivatives, such as imines or amides, which direct the diastereoselective formation of new stereocenters. Following the desired transformation, the auxiliary can be readily cleaved to yield the enantiomerically enriched target molecule. These application notes provide detailed protocols for key applications of this compound in the synthesis of chiral β-amino esters and α-amino acids.

Application 1: Diastereoselective Synthesis of Chiral β-Amino Esters via Reformatsky Reaction

This protocol outlines the synthesis of chiral β-amino esters through the diastereoselective addition of a Reformatsky reagent to a chiral imine derived from this compound. The process involves three main stages: formation of the chiral imine, the key diastereoselective Reformatsky reaction, and the subsequent oxidative cleavage of the chiral auxiliary. This method is notable for its high diastereoselectivity, often exceeding 98% de.

Experimental Protocols

Part 1: Formation of the Chiral Imine

This procedure details the condensation of this compound with an aldehyde (e.g., 3,5-dichlorobenzaldehyde) to form the corresponding chiral imine.

-

Materials:

-

This compound

-

Aldehyde (e.g., 3,5-dichlorobenzaldehyde)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene

-

Mechanical stirrer

-

Three-necked round-bottom flask

-

Filtration apparatus

-

-

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, add this compound (11.74 g, 0.086 mol) and toluene (110 mL).

-

Purge the flask with nitrogen.

-

Add the aldehyde (e.g., 3,5-dichlorobenzaldehyde) to the stirred solution at room temperature.

-

After 15 minutes, add anhydrous magnesium sulfate (15 g) to the reaction mixture.

-

Continue stirring for an additional 2 hours at 22 °C.

-

Filter the mixture to remove the magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.

-

Part 2: Diastereoselective Reformatsky Reaction

This step describes the highly diastereoselective addition of a Reformatsky reagent (e.g., BrZnCH₂CO₂tBu) to the chiral imine.

-

Materials:

-

Crude chiral imine from Part 1

-

Reformatsky reagent (e.g., freshly prepared from zinc and tert-butyl bromoacetate)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Appropriate reaction vessel with temperature control

-

-

Procedure:

-

Dissolve the crude chiral imine in anhydrous NMP.

-

Cool the solution to -10 °C.

-

Slowly add 2 equivalents of the Reformatsky reagent to the cooled imine solution.

-

Allow the reaction to proceed at -10 °C until completion (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol product.

-

Part 3: Oxidative Cleavage of the Chiral Auxiliary

This final step involves the removal of the (S)-phenylglycinol auxiliary to yield the desired chiral β-amino ester.

-